molecular formula C20H23FN2O5S B2445172 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide CAS No. 922066-83-9

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide

Cat. No.: B2445172
CAS No.: 922066-83-9
M. Wt: 422.47
InChI Key: WQQFSPIWVAJPRX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound contains a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, which has been studied in reactions with o-quinone methides . The reaction products were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .

Scientific Research Applications

Assessment of Cellular Proliferation in Tumors

This compound has been evaluated for its potential in imaging tumor proliferation using PET (Positron Emission Tomography) in patients with malignant neoplasms. The study assessed its uptake in tumors and correlated the results with tumor proliferation markers, showing promising applications in evaluating the proliferative status of solid tumors. The study demonstrated a significant correlation between the compound's uptake and Ki-67, a marker for cell proliferation, making it a potential tool for clinical trials in cancer research (Dehdashti et al., 2013).

Investigation of Human Metabolites

Another research area involves the identification of human metabolites of related compounds, focusing on their metabolism and excretion. This study provides insights into the renal and hepatic excretion of metabolites, offering valuable information for drug development and the understanding of compound behavior in human bodies. The investigation into transporter-mediated renal and hepatic excretion of these metabolites helps in understanding the drug's pharmacokinetics (Umehara et al., 2009).

Development of Synthetic Routes

The compound's derivatives have been a subject of chemical synthesis research, aiming to develop practical and scalable synthetic routes. This research contributes to the medicinal chemistry field by providing efficient methods for synthesizing complex molecules, which could be applied in creating various pharmaceutical agents. Such studies are crucial for the development of new drugs and the improvement of existing synthesis protocols (Yoshida et al., 2014).

Exploration of Binding Affinities

Research into the binding affinities of similar compounds to specific receptors, such as the sigma-2 receptor, is vital for drug discovery, particularly in oncology. These studies aim to understand the interactions between the compound and biological targets, which can lead to the development of targeted cancer therapies. By investigating the sigma-2 receptor status of solid tumors through PET imaging, researchers aim to advance the diagnosis and treatment of cancer (Tu et al., 2007).

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFSPIWVAJPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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